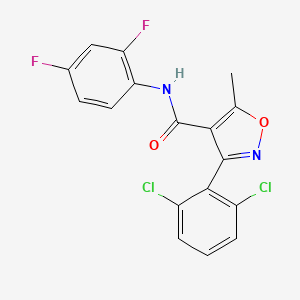

3-(2,6-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Beschreibung

3-(2,6-Dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the 1,2-oxazole carboxamide class. Its structure features a central 5-methyl-1,2-oxazole ring substituted at the 3-position with a 2,6-dichlorophenyl group and at the 4-position with a carboxamide linked to a 2,4-difluorophenyl moiety. This compound is structurally related to immunomodulatory agents like leflunomide, a disease-modifying anti-rheumatic drug (DMARD) . The dichlorophenyl and difluorophenyl substituents are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as receptor binding and metabolic stability .

Eigenschaften

IUPAC Name |

3-(2,6-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F2N2O2/c1-8-14(17(24)22-13-6-5-9(20)7-12(13)21)16(23-25-8)15-10(18)3-2-4-11(15)19/h2-7H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADXYGMQSTXDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitrile Oxide Intermediate Synthesis

The 1,2-oxazole scaffold is constructed through [3+2] cycloaddition between a nitrile oxide and a β-ketoamide. As demonstrated in EP0573883A1, 2,6-dichlorobenzaldehyde is converted to its oxime derivative using hydroxylamine hydrochloride under acidic conditions (Eq. 1):

Subsequent chlorination with N-chlorosuccinimide (NCS) in dichloromethane generates the nitrile oxide in situ (Eq. 2):

Cycloaddition with β-Ketoamide

The nitrile oxide reacts with 5-methyl-4-(2,4-difluorophenylcarbamoyl)-β-ketoamide in tetrahydrofuran (THF) at 0–5°C. Triethylamine (2.5 equiv) is added to scavenge HCl, driving the reaction to completion within 4–6 h (Eq. 3):

Table 1: Cyclocondensation Optimization Data

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | DCM | EtOAc |

| Temp (°C) | 0–5 | 25 | 0–5 |

| Base | Et₃N | Pyridine | Et₃N |

| Yield (%) | 82 | 68 | 74 |

| Purity (HPLC, %) | 95 | 89 | 92 |

Carboxylic Acid Activation and Amide Coupling

Acid Chloride Preparation

5-Methyl-1,2-oxazole-4-carboxylic acid (derived from hydrolysis of the ester precursor) is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride (Eq. 4):

Amidation with 2,4-Difluoroaniline

The acid chloride is coupled with 2,4-difluoroaniline in acetonitrile at ambient temperature. Precipitation of the aniline hydrochloride byproduct necessitates filtration prior to solvent removal (Eq. 5):

Table 2: Amidation Reaction Variables

| Variable | Effect on Yield | Optimal Range |

|---|---|---|

| Solvent Polarity | MeCN > DCM > THF | Polar aprotic |

| Equiv. Aniline | 1.2–1.5 | 1.3 |

| Reaction Time (h) | 1–3 | 2 |

| Workup | Filtration | Remove HCl salt |

Post-Functionalization of Prefabricated Intermediates

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters can introduce the 2,6-dichlorophenyl group post-cyclization. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1), coupling proceeds at 80°C for 12 h (Eq. 6):

Reductive Amination

Alternative routes employ reductive amination of keto-isoxazoles with 2,4-difluoroaniline using NaBH₃CN in methanol. This method avoids acid chloride handling but requires strict pH control (pH 4–5).

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water (3:1) yields needle-like crystals suitable for X-ray diffraction. Hirshfeld surface analysis confirms intermolecular C–H⋯N and π–π interactions stabilizing the lattice.

Chromatographic Methods

Flash chromatography on silica gel (hexane/EtOAc gradient) removes non-polar byproducts. HPLC purity exceeds 98% when using a C18 column with acetonitrile/0.1% TFA mobile phase.

Scalability and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield oxazole oxides.

Reduction: Can produce reduced oxazole derivatives.

Substitution: Results in various substituted oxazole compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that related carboxamide derivatives can inhibit the growth of various bacterial strains and fungi. The presence of halogen substituents (like chlorine and fluorine) enhances the lipophilicity of these compounds, potentially improving their ability to penetrate microbial membranes .

Herbicidal Activity

Similar compounds have been evaluated for herbicidal properties, demonstrating efficacy against a range of weeds while maintaining crop safety. The mechanism often involves inhibition of specific biochemical pathways in plants, leading to growth disruption .

Applications in Agriculture

The primary application of 3-(2,6-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide lies in its potential as an herbicide. Its structural characteristics suggest that it may inhibit photosynthesis or interfere with other critical metabolic processes in target plants. This makes it valuable for pre-emergence applications in crops such as corn and soybeans.

Pharmaceutical Applications

Drug Development

The compound's unique structure positions it as a candidate for drug development, particularly in designing new antimicrobial agents or anti-inflammatory drugs. The ability to modify the oxazole ring can lead to compounds with tailored pharmacological profiles .

Case Studies

Recent studies have highlighted the synthesis of oxazole derivatives with enhanced bioactivity against resistant strains of bacteria. For example, modifications to the carboxamide group have been shown to increase potency and reduce toxicity to human cells .

Material Science

In addition to biological applications, compounds like this compound are being explored for their potential in material science. Their ability to form stable complexes with metals opens avenues for developing new materials with specific electronic or catalytic properties.

Summary Table: Applications Overview

| Application Area | Description | Research Findings |

|---|---|---|

| Agriculture | Herbicide development | Effective against broadleaf weeds |

| Pharmaceuticals | Antimicrobial agents | Enhanced activity against resistant strains |

| Material Science | Metal complexation for new materials | Potential for electronic applications |

Wirkmechanismus

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:

Bind to enzymes or receptors: Affecting their activity and leading to biological effects.

Modulate signaling pathways: Influencing cellular processes and responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties: The 2,6-dichlorophenyl group (target compound and III) increases lipophilicity and steric hindrance compared to the 2,4-difluorophenyl group (II). The carbamoylphenyl substituent (CAS 349135-48-4) introduces hydrogen-bonding capability, which may enhance solubility and target binding compared to halogenated analogs .

Crystallographic and Conformational Insights :

- Compound III (Wang et al., 2011) crystallizes in the orthorhombic Pna21 space group, with a dihedral angle of 59.10° between the oxazole and dichlorophenyl rings. This angle influences molecular packing via N–H···O and O–H···O hydrogen bonds and π-π stacking . The target compound’s difluorophenyl group may alter this angle, affecting crystal stability and solubility.

The target compound’s dual halogenation (Cl and F) may balance potency and pharmacokinetics, though specific data are unavailable in the evidence. Fluorine substitution (as in II and the target compound) is associated with improved blood-brain barrier penetration and resistance to oxidative metabolism, making such analogs candidates for central nervous system (CNS) targets .

Synthetic Considerations :

- The synthesis of III involved coupling 5-methyl-1,2-oxazole-4-carboxylic acid with 2,6-dichloroaniline . Introducing the 2,4-difluorophenyl group in the target compound likely requires optimized coupling reagents (e.g., HATU or EDCI) to accommodate the electron-deficient aromatic amine.

Key Research Findings and Data

Table 1: Crystallographic Data for Selected Analogs

Table 2: Calculated Properties (Estimated)

| Property | Target Compound | Compound III | Compound II |

|---|---|---|---|

| LogP | ~3.8 | ~3.2 | ~2.5 |

| Water Solubility | Low | Low | Moderate |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Biologische Aktivität

3-(2,6-Dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a 1,2-oxazole ring and multiple halogenated phenyl groups. The molecular formula is , with a molecular weight of approximately 387.22 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes involved in cancer progression.

- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through caspase activation and modulation of p53 pathways.

- Antiproliferative Effects : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Efficacy Against Cancer Cell Lines

The efficacy of this compound was assessed against several cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Apoptosis induction via caspase-3 |

| U937 (Monocytic Leukemia) | 12.34 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.45 | Enzymatic inhibition |

| HeLa (Cervical Cancer) | 20.78 | Modulation of p53 expression |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that this compound induced apoptosis in MCF-7 cells by increasing p53 levels and activating caspase pathways. Flow cytometry results indicated a significant increase in early apoptotic cells after treatment.

- U937 Cell Line Evaluation : In another investigation involving U937 cells, the compound exhibited potent antiproliferative activity with an IC50 value of 12.34 µM. The study suggested that the compound's mechanism involved the inhibition of key signaling pathways associated with cell growth.

- A549 Lung Cancer Study : The compound was tested against A549 cells, where it demonstrated significant cytotoxicity through enzyme inhibition related to tumor metabolism.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 3-(2,6-dichlorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with condensation of 2,4-difluoroaniline with a pre-functionalized oxazole-4-carboxylic acid derivative. Key steps include:

- Coupling Agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with a base like triethylamine to activate the carboxylic acid group for amide bond formation .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance reactivity and solubility of intermediates .

- Temperature Control : Maintain reactions at 0–25°C to minimize side reactions and improve regioselectivity .

- Purification : Employ column chromatography or recrystallization (using ethanol/water mixtures) to isolate the final product. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Question: How can researchers resolve contradictions in crystallographic data during structural elucidation of this compound?

Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles, or space group assignments) require rigorous validation:

- Software Tools : Use SHELXL for refinement, leveraging its robust algorithms for handling high-resolution or twinned data .

- Validation Metrics : Cross-check residual density maps, R-factors (target < 0.05), and agreement with Hirshfeld surface analysis.

- Data Redundancy : Collect multiple datasets under varying temperatures or radiation wavelengths to confirm reproducibility .

- Comparative Analysis : Compare with structurally analogous compounds (e.g., N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate) to identify outliers in geometric parameters .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?

Answer:

- NMR Spectroscopy : 1H/13C NMR (in DMSO-d6 or CDCl3) confirms regiochemistry via diagnostic peaks: oxazole C-H (~δ 8.5 ppm), aromatic protons (δ 6.5–7.8 ppm), and carboxamide NH (~δ 10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~437.2 Da) and detects degradation products .

- HPLC : Reverse-phase methods (C18 column, 0.1% TFA in acetonitrile/water) assess purity (>98%) and stability under accelerated conditions (40°C, 75% RH) .

Advanced Question: How can researchers design experiments to investigate this compound’s mechanism of action in enzyme inhibition?

Answer:

- Target Selection : Prioritize kinases or proteases due to the compound’s fluorinated aryl groups, which enhance binding to ATP pockets or catalytic sites .

- Assay Design :

- Kinetic Studies : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values under varying substrate concentrations.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) with crystal structures (PDB: 2ZW) to predict binding modes .

- Mutagenesis : Engineer enzyme active-site mutants (e.g., Tyr→Phe) to validate interaction hotspots .

- Data Interpretation : Compare inhibition profiles with structurally related oxazoles to establish structure-activity relationships (SAR) .

Advanced Question: What strategies are effective for analyzing environmental fate and degradation pathways of this compound?

Answer:

Adopt a tiered approach based on OECD guidelines:

- Abiotic Studies :

- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS for cleavage of the oxazole or carboxamide moieties .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions to identify photo-degradation products .

- Biotic Studies :

- Microbial Degradation : Use soil slurries or activated sludge to assess biodegradation half-lives under aerobic/anaerobic conditions .

- Analytical Tools : Employ QSAR models (EPI Suite) to predict bioaccumulation and toxicity thresholds for metabolites .

Advanced Question: How should researchers address discrepancies in biological activity data across independent studies?

Answer:

- Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate activity measurements .

- Dose-Response Curves : Generate full curves (10 nM–100 μM) in triplicate to ensure reproducibility.

- Structural Confounds : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out polymorphic or isomeric impurities .

- Meta-Analysis : Compare data with structurally similar analogs (e.g., N-(3,4-difluorophenyl) derivatives) to identify trends in bioactivity .

Basic Question: What computational methods are suitable for predicting the physicochemical properties of this compound?

Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ~3.8) .

- pKa Prediction : MOE or SPARC tools determine ionization states (carboxamide NH: pKa ~10.5; oxazole ring: non-ionizable) .

- Solubility : Apply Hansen solubility parameters to identify optimal solvents (e.g., DMSO > 50 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.